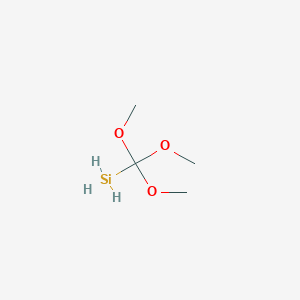

Trimethoxymethyl silane

Description

Historical Context of Organosilane Research

The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.org Kipping's research, which involved the use of Grignard reagents to create alkylsilanes and arylsilanes, led to the first synthesis of silicone oligomers and polymers. wikipedia.org The term "silicone" itself was coined by Kipping in 1904. wikipedia.org

Following this foundational period, the mid-20th century saw a surge in research as chemists began to recognize the vast application potential of polymeric organosilicon compounds. sbfchem.com This era marked the development of silicone resins, coatings, and various polyorganosiloxane products, driven by researchers at institutions like Corning Glass Company and General Electric. sbfchem.com The development of silane (B1218182) chemistry has continued to accelerate, propelled by the discovery of new reactions and more efficient catalysts. numberanalytics.com

Significance of Silanes in Materials Science and Chemical Synthesis

Silanes are indispensable in both materials science and chemical synthesis due to their versatile nature. numberanalytics.comsilfluosilicone.com Their general formula is SiR4, where R can be hydrogen, an alkyl group, an aryl group, or other organic substituents, leading to a wide array of properties and applications. numberanalytics.com

In materials science , silanes are celebrated for their ability to act as coupling agents, forming strong and durable bonds between dissimilar materials, such as inorganic substrates (glass, metals) and organic polymers. silfluosilicone.commatcochemicals.comdow.com This property is crucial for enhancing the adhesion, durability, and performance of composites, adhesives, sealants, and coatings. matcochemicals.comchinacouplingagents.comsigmaaldrich.com They are also used to modify surfaces, imparting properties like water repellency and corrosion resistance. silfluosilicone.commatcochemicals.com The Si-O-Si crosslinks formed by silanes are exceptionally durable, offering excellent resistance to weather, UV radiation, and temperature fluctuations. sinosil.com

In chemical synthesis , silanes are valued as versatile reagents. numberanalytics.comsigmaaldrich.com Silanes with Si-H bonds are effective reducing agents, while those with Si-C bonds are stable and utilized in cross-coupling reactions. numberanalytics.com They also serve as protecting groups for functional groups like alcohols during complex organic syntheses. numberanalytics.comsigmaaldrich.com The reactivity of the Si-H bond allows for a variety of addition and substitution reactions, providing numerous pathways for creating complex molecules and modifying materials. sinosil.com

Overview of Research Trajectories for Trimethoxymethyl Silane

This compound, with the chemical formula CH₃Si(OCH₃)₃, is a prominent organosilicon compound that serves as a key subject of research due to its specific functionalities. nbinno.comwikipedia.org It is a colorless liquid widely used as a cross-linking agent, a precursor for silicon-based materials, and a surface treatment agent. nbinno.comvulcanchem.com

Current research on this compound is focused on several key areas:

Advanced Materials Synthesis: A significant research trajectory involves its use as a precursor in the synthesis of advanced materials. This includes the preparation of flexible silica (B1680970) aerogels, where it helps create materials with enhanced hydrophobicity and flexibility. vulcanchem.com It is also instrumental in the synthesis of nanocomposites, creating hybrid materials with improved thermal and mechanical properties. vulcanchem.com

Surface Modification: Research continues to explore its role in surface treatments. It is used to modify the surfaces of materials like glass fibers to improve adhesion with polymer matrices in composites. nbinno.comvulcanchem.com Studies have investigated its ability to create hydrophobic surfaces on various substrates. gelest.comnih.gov

Polymer Chemistry: As a cross-linking agent, this compound is crucial in the preparation of polysiloxane polymers, including silicone rubber and resins. chinacouplingagents.comnbinno.comwikipedia.org Research focuses on controlling the cross-linking process to tailor the mechanical, thermal, and chemical properties of the resulting polymers. nbinno.com

Chemical Synthesis Applications: In synthetic chemistry, it has been employed as an acid scavenger in certain organic reactions. vulcanchem.comchemicalbook.com Recent studies have also demonstrated its effectiveness as a reagent for the direct amidation of carboxylic acids. researchgate.net

The ongoing investigation into these areas highlights the compound's versatility and its continuing importance in the advancement of materials science and chemical synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C4H12O3Si |

|---|---|

Molecular Weight |

136.22 g/mol |

IUPAC Name |

trimethoxymethylsilane |

InChI |

InChI=1S/C4H12O3Si/c1-5-4(8,6-2)7-3/h1-3,8H3 |

InChI Key |

TUQLLQQWSNWKCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)(OC)[SiH3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Trimethoxymethyl Silane

Established Synthetic Pathways to Trimethoxymethyl Silane (B1218182)

The industrial production and laboratory synthesis of trimethoxymethyl silane are dominated by several key methodologies, each with distinct advantages and reaction mechanisms.

The most common and well-established method for synthesizing this compound is the alcoholysis of methyltrichlorosilane (B1216827) with methanol (B129727). wikipedia.org This nucleophilic substitution reaction is typically straightforward and proceeds by reacting methyltrichlorosilane with three equivalents of methanol. The reaction yields this compound and hydrochloric acid (HCl) as a byproduct. wikipedia.org

Reaction: CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl wikipedia.org

This process is favored for its high yields and the relatively low cost of the starting materials. The reaction mechanism generally follows an Sₙ2 pathway at the silicon center. wikipedia.org A critical step in this process is the efficient removal of the HCl byproduct, which can be achieved by flowing an inert gas through the reaction mixture or by conducting the reaction under reflux to drive off the volatile HCl. google.com Following the reaction, the crude product is typically neutralized and purified via distillation to achieve the high purity required for most applications. google.comnbinno.com

Table 1: Key Parameters for Alcoholysis of Methyltrichlorosilane

| Parameter | Description | Typical Conditions | Reference |

| Reactants | Methyltrichlorosilane, Methanol | Stoichiometric ratio (1:3) or slight excess of methanol | wikipedia.org |

| Temperature | Reaction temperature | Typically elevated, e.g., 75°C | google.com |

| Byproduct | Hydrochloric Acid (HCl) | Removed via reflux or inert gas sparging | wikipedia.orggoogle.com |

| Purification | Post-reaction treatment | Neutralization followed by distillation | google.comnbinno.com |

Direct synthesis offers an alternative pathway that avoids the use of halogenated precursors and the generation of corrosive HCl. This method typically involves the reaction of elemental silicon with an alcohol in the presence of a catalyst. For methoxysilanes, this involves reacting silicon powder with methanol at elevated temperatures. google.comwikipedia.org

While the direct synthesis of trimethoxysilane (B1233946) (HSi(OCH₃)₃) is well-documented, similar principles apply to methyl-substituted silanes. google.com A more recent advancement is the direct reaction of silicon with dimethyl ether (DME). rsc.org These processes are critically dependent on the catalytic system employed, which is most commonly based on copper. google.comrsc.org

Key aspects of direct synthesis include:

Catalysts: Copper-based catalysts, such as copper(I) chloride (CuCl) or copper oxide, are essential for activating the silicon. google.comrsc.org Promoters like tin and zinc can also be used to enhance selectivity and reaction rates. rsc.org

Reaction Conditions: The reaction is carried out at high temperatures, often in a specialized reactor such as a fixed-bed or a high-pressure mechanochemical reactor. wikipedia.orgrsc.org

Selectivity: The catalyst and reaction conditions are optimized to maximize the selectivity towards the desired product, such as dimethyldimethoxysilane or this compound, over other silanes. rsc.org

This route is considered more atom-economical and environmentally friendly than the halosilane route, as it avoids the use of chlorine.

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes for organosilanes. The direct synthesis method is inherently "greener" than the alcoholysis of chlorosilanes because it avoids the production of hydrogen chloride.

A notable green approach is the use of mechanochemistry. The direct synthesis of methylmethoxysilanes has been demonstrated in a high-pressure mechanochemical reactor using dimethyl ether as a reactant with silicon. rsc.org This method offers several advantages:

Solvent-Free or Reduced Solvent: Mechanochemical reactions can often be performed with minimal or no solvent.

Energy Efficiency: Mechanical activation can lead to reactions occurring at lower temperatures than traditional thermal methods.

Use of Less Processed Raw Materials: This approach has been shown to work with large-grain, inactivated technical-grade silicon, reducing the need for extensive pre-processing of the silicon contact mass. rsc.org

This mechanochemical pathway achieves high silicon conversion and high selectivity for the target methylmethoxysilanes, representing a significant step towards a more sustainable manufacturing process. rsc.org

Precursor Purity and Its Impact on Downstream Applications

The purity of this compound is a critical factor that directly influences the performance and reliability of the materials derived from it. Impurities, even at trace levels, can have significant detrimental effects on downstream applications.

In Electronics and Microelectronics: In these fields, this compound is used in the formation of dielectric layers and coatings. innospk.com Ionic impurities, particularly chloride ions remaining from the halosilane synthesis route, can lead to corrosion of metallic components and compromise the electrical integrity of devices. High purity (e.g., >99.0%) is therefore essential. innospk.com

In Polymer and Resin Synthesis: As a crosslinking agent for silicone rubbers and resins, the purity of this compound affects the final polymer's properties. nih.govmade-in-china.com Impurities can interfere with the condensation curing process, leading to incomplete crosslinking, reduced mechanical strength, poor thermal stability, and altered elasticity of the final product. innospk.com

In Coatings and Surface Treatments: When used to create water-repellent surfaces, the presence of impurities can disrupt the formation of a uniform, well-bonded siloxane layer on the substrate. gelest.comchinacouplingagents.com This can lead to inconsistent hydrophobicity and reduced durability of the protective coating.

To ensure high performance, purification techniques like vacuum distillation are employed to remove residual reactants, byproducts, and solvents. nbinno.com The final purity is typically verified using methods like gas chromatography. innospk.com

Table 2: Impact of Impurities on this compound Applications

| Application | Common Impurity | Potential Negative Impact |

| Electronics | Residual Chlorides (Cl⁻) | Corrosion, electrical failure, reduced device lifespan |

| Silicone Polymers | Unreacted Precursors, Water | Incomplete curing, poor mechanical properties, batch inconsistency |

| Hydrophobic Coatings | Particulate matter, other silanes | Non-uniform film formation, reduced water repellency and durability |

Design of Functionalized Silane Precursors Incorporating this compound Moieties

Beyond its direct use, the this compound moiety, -Si(OCH₃)₃, is a key component in the design of more complex, functionalized silane precursors. These custom-designed molecules act as coupling agents or building blocks for advanced materials, where the trimethoxysilyl group provides a mechanism for covalent bonding to inorganic substrates or for crosslinking into a polymer network.

The design strategy involves synthesizing molecules that contain both the reactive trimethoxysilyl group and another desired functional group. This allows for the creation of materials with tailored properties.

Examples of functional groups incorporated into trimethoxysilane precursors include:

Amine Groups: Silanes like (3-Aminopropyl)trimethoxysilane (APTMS) are widely used to functionalize surfaces, introducing amine groups that can then be used to attach biomolecules or metal catalysts. manchester.ac.uk

Epoxy Groups: Epoxy-functionalized silanes, such as 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane, are used as adhesion promoters in composites and coatings, where the epoxy ring can react with organic resins while the silane end bonds to an inorganic filler or substrate. nih.gov

Methacrylate (B99206) Groups: Methacryloxy-functionalized silanes are employed in dental composites and other polymer systems where the methacrylate group can participate in free-radical polymerization. nih.gov

Phenyl Groups: Phenyltrimethoxysilane is used to improve the thermal stability and refractive index of silicone resins. nih.gov

The synthesis of these functionalized precursors often involves multi-step processes, such as the hydrosilylation of an alkene containing the desired functional group with a hydrogen-containing silane, followed by alcoholysis to introduce the methoxy (B1213986) groups. nih.gov The ability to design and synthesize these bifunctional molecules is crucial for the development of advanced hybrid organic-inorganic materials. researchgate.net

Reaction Mechanisms and Kinetics of Trimethoxymethyl Silane

Hydrolysis of Trimethoxymethyl Silane (B1218182)

The initial step in the transformation of trimethoxymethyl silane is hydrolysis, a reaction in which the methoxy (B1213986) groups (-OCH3) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water. This process is a prerequisite for the subsequent condensation reactions that lead to the formation of a siloxane network. The hydrolysis of this compound can be catalyzed by both acids and bases, with each pathway exhibiting distinct mechanisms and kinetic profiles.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of an oxygen atom in one of the methoxy groups. This protonation makes the silicon atom more electrophilic and, therefore, more susceptible to a nucleophilic attack by a water molecule. nih.gov This reaction proceeds via a backside attack, leading to the displacement of a methanol (B129727) molecule and the formation of a silanol (B1196071) group.

CH₃Si(OCH₃)₃ + H₂O ⇌ CH₃Si(OCH₃)₂OH + CH₃OH CH₃Si(OCH₃)₂OH + H₂O ⇌ CH₃Si(OCH₃)(OH)₂ + CH₃OH CH₃Si(OCH₃)(OH)₂ + H₂O ⇌ CH₃Si(OH)₃ + CH₃OH

A key characteristic of the acid-catalyzed hydrolysis of this compound is that the rate of each successive hydrolysis step is slower than the previous one. wikipedia.org This is attributed to the electronic effects of the hydroxyl groups, which are less electron-donating than the methoxy groups, thus reducing the reactivity of the silicon center towards further protonation and nucleophilic attack. Acidic conditions generally accelerate the hydrolysis reaction while slowing down the subsequent condensation reactions, allowing for a build-up of silanol intermediates. researchgate.netresearchgate.net

The mechanism is generally considered to be an Sₙ2-Si type reaction. nih.gov The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing faster than larger alkoxy groups like ethoxy groups. gelest.com

| Feature | Acid-Catalyzed Hydrolysis |

| Mechanism | Protonation of the alkoxy group, followed by nucleophilic attack by water (Sₙ2-Si). nih.gov |

| Rate-Determining Step | The nucleophilic attack on the protonated species. |

| Rate Trend | Decreases with each successive hydrolysis step. wikipedia.org |

| Intermediate Stability | Silanol intermediates are relatively more stable, and their condensation is slower. researchgate.net |

| pH Effect | The reaction rate is accelerated at low pH. gelest.com |

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

In a basic medium, the hydrolysis of this compound follows a different mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This attack forms a pentacoordinate silicon intermediate, which then expels a methoxide (B1231860) ion (CH₃O⁻) to form a silanol group. The methoxide ion subsequently abstracts a proton from a water molecule to regenerate the hydroxide catalyst and produce methanol.

The stepwise reaction is as follows:

CH₃Si(OCH₃)₃ + OH⁻ ⇌ [CH₃Si(OCH₃)₃(OH)]⁻ → CH₃Si(OCH₃)₂OH + CH₃O⁻ CH₃O⁻ + H₂O → CH₃OH + OH⁻

This process repeats until all methoxy groups are replaced by hydroxyl groups.

In contrast to the acid-catalyzed process, the rate of base-catalyzed hydrolysis increases with each successive step. wikipedia.org The hydroxyl groups formed during hydrolysis are more electron-withdrawing than the methoxy groups they replace. This increases the partial positive charge on the silicon atom, making it more susceptible to further nucleophilic attack by hydroxide ions. The proposed reaction mechanism is also of the Sₙ2-Si type, involving a penta- or hexavalent intermediate or transition state. nih.gov

| Feature | Base-Catalyzed Hydrolysis |

| Mechanism | Nucleophilic attack of a hydroxide ion on the silicon atom (Sₙ2-Si). nih.gov |

| Rate-Determining Step | The initial nucleophilic attack of the hydroxide ion. |

| Rate Trend | Increases with each successive hydrolysis step. wikipedia.org |

| Intermediate Stability | Silanol intermediates are less stable and tend to condense more rapidly. |

| pH Effect | The reaction rate is accelerated at high pH. gelest.com |

Influence of Solvent and Water-to-Silane Ratio on Hydrolysis

The solvent system and the ratio of water to silane are critical parameters that significantly influence the kinetics of hydrolysis. To achieve an efficient hydrolysis process, a polar organic solvent, such as methanol or ethanol (B145695), is often used to ensure the miscibility of the silane and water. google.com

The choice of solvent can affect the hydrolysis rate. For instance, increasing the proportion of ethanol in an ethanol-water mixture has been observed to delay the hydrolysis rate of silanes. csic.es This is because the alcohol can compete with water in the reaction, and a higher concentration of the organic solvent can reduce the activity of water.

The water-to-silane molar ratio is another crucial factor. For a trialkoxysilane like this compound, a minimum theoretical molar ratio of 1.5:1 is required for complete hydrolysis. googleapis.com However, in practice, higher ratios are often used to drive the reaction to completion and to influence the subsequent condensation process. A high water-to-silane ratio can lead to a rapid hydrolysis rate but may delay the self-condensation of the resulting silanols, leaving many Si-OH groups un-condensed for a longer period. csic.es

Intermediate Species Identification and Reactivity

The primary intermediate species formed during the hydrolysis of this compound are the partially and fully hydrolyzed silanols: methyldimethoxysilanol (CH₃Si(OCH₃)₂OH), methylmethoxysilanediol (CH₃Si(OCH₃)(OH)₂), and methylsilanetriol (B1219558) (CH₃Si(OH)₃). These silanol intermediates are highly reactive and are the precursors to the formation of the siloxane network. gelest.comgelest.com

The identification and quantification of these transient species are most commonly achieved using ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netsci-hub.se This technique allows for the differentiation of the silicon atoms based on the number of attached hydroxyl and methoxy groups, as well as the number of siloxane bridges. The notation T⁰, T¹, T², and T³ is often used to represent a silicon atom in the methyl series bonded to zero, one, two, or three siloxane bridges, respectively, which provides insight into the degree of condensation.

The reactivity of these silanol intermediates is high, and they readily undergo condensation reactions. Monomeric silanetriols are generally not isolated from aqueous hydrolysates as they are metastable and quickly condense to form oligomers. gelest.comresearchgate.net The persistence of these silanols is highly dependent on the reaction conditions, such as pH, temperature, and solvent.

Condensation Reactions of Silanol Intermediates

Following hydrolysis, the resulting silanol intermediates undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing either water or alcohol as a byproduct. This process is responsible for the formation of oligomers and, ultimately, a crosslinked polysiloxane network.

Formation of Siloxane Networks (Si-O-Si)

The condensation of silanol intermediates can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

Both of these condensation reactions are also catalyzed by acids and bases. gelest.com The relative rates of hydrolysis and condensation are highly dependent on the reaction conditions. The structure of the resulting siloxane network, whether it is more linear or more branched and crosslinked, is also influenced by these conditions. For example, in an acidic medium, the protonated silanol tends to condense with the least acidic silanol end groups, leading to less branched clusters. Conversely, in an alkaline medium, the deprotonated silanol attacks the more acidic silanol groups, resulting in more branched and condensed clusters. nih.gov

The formation of the three-dimensional network can be monitored by techniques such as FT-IR spectroscopy, which can detect the formation of Si-O-Si bonds. csic.es The temperature also plays a significant role, with higher temperatures generally accelerating the condensation reactions and promoting the formation of a more densely crosslinked network. mdpi.com The final network is a covalently bound polysiloxane structure. researchgate.net

Factors Influencing Condensation Rate and Network Morphology

The rate of condensation and the resulting three-dimensional network structure are not governed by a single variable but are instead influenced by a multitude of interdependent factors. The precise control of these parameters is essential for tailoring the final properties of the polysiloxane material.

Key influencing factors include:

pH of the reaction medium : The pH is a dominant factor, with the reaction proceeding under both acidic and basic conditions. wikipedia.org Under acidic catalysis, the hydrolysis of methoxy groups is typically rapid, but the subsequent condensation of silanol groups is slower and reversible. Conversely, basic conditions promote a faster condensation rate, leading to more highly branched and condensed clusters. wikipedia.orgnih.gov

Water-to-Silane Ratio (r) : The stoichiometric amount of water is crucial for the hydrolysis of the methoxy groups. An increase in the water content generally enhances the hydrolysis reaction up to a certain point. nih.gov The value of 'r' significantly affects the concentration of silanol groups, thereby influencing the kinetics of condensation and the degree of cross-linking in the final network.

Catalyst Type and Concentration : Both acid and base catalysts are used to control the reaction rates. The concentration of the catalyst can have a pronounced effect; for instance, variations in oxalic acid concentration can alter gelation times and the resulting microstructures of the aerogels formed. researchgate.net Similarly, the concentration of tin catalysts in condensation curing systems directly impacts the reaction kinetics. dtu.dk

Solvent : The choice of solvent can affect the solubility of the silane precursor and its hydrolysis products, thereby influencing reaction rates. nih.gov Solvents can also play a role in the morphology of the resulting polymer network by mediating intermolecular interactions.

Temperature : Higher temperatures generally accelerate both hydrolysis and condensation reactions. However, the effect can be complex, as elevated temperatures can also promote side reactions like self-condensation. researchgate.net

Purity and Concentration of Reactants : The purity of the this compound cross-linker is critical, as impurities can interfere with the reaction. dtu.dk The initial concentration of the silane also plays a role in determining the rate of reaction and the final network density. nih.gov

Table 1: Factors Affecting this compound Condensation

| Factor | Effect on Condensation Rate & Network Morphology |

|---|---|

| pH | Acidic conditions favor slower condensation, leading to more linear or lightly branched structures. Basic conditions accelerate condensation, resulting in highly branched, dense networks. wikipedia.orgnih.gov |

| Water/Silane Ratio (r) | Higher 'r' values increase the concentration of silanol groups, promoting a higher degree of cross-linking and network density. nih.gov |

| Catalyst Concentration | Increasing catalyst concentration generally increases the reaction rate, but can also lead to less controlled network formation. researchgate.netdtu.dk |

| Temperature | Elevated temperatures increase reaction kinetics but can also influence side reactions and final network structure. researchgate.net |

| Solvent | Affects reactant solubility and can mediate polymer chain interactions, influencing the porosity and morphology of the final material. nih.gov |

Self-Condensation Pathways

Self-condensation refers to the reaction between hydrolyzed this compound molecules to form siloxane bonds (Si-O-Si). researchgate.net This process is the fundamental step in the formation of the polysiloxane network. The pathway begins with the hydrolysis of one or more methoxy groups to form silanol (Si-OH) groups. These reactive intermediates then participate in condensation reactions with other silanol groups (water condensation) or with remaining methoxy groups (alcohol condensation), releasing water or methanol, respectively. researchgate.net

Under acidic conditions, which promote the formation of stable silanol intermediates, the rate of self-condensation can be slowed. researchgate.netplu.mx This allows for more controlled growth of the polymer network. In contrast, basic conditions catalyze the rapid condensation of silanols, often leading to the swift formation of a three-dimensional gel network. researchgate.net The self-condensation process can create various structures, from simple dimers and trimers to larger oligomeric and polymeric networks. researchgate.net

Transesterification Reactions

Transesterification is a chemical reaction that involves the exchange of an alkoxy group of an ester with another alcohol. In the context of this compound, this involves the reaction of the Si-OCH₃ group with a different alcohol (R'-OH) to form a new alkoxysilane (Si-OR') and methanol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. google.com

Acid-Catalyzed Mechanism : The reaction begins with the protonation of one of the methoxy groups, making it a better leaving group. The incoming alcohol then attacks the silicon center, leading to the displacement of methanol. masterorganicchemistry.com

Base-Catalyzed Mechanism : Under basic conditions, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide attacks the silicon atom, proceeding through a two-step addition-elimination mechanism to displace the methoxide group. masterorganicchemistry.comgoogle.com

Transesterification is a crucial side reaction in sol-gel processes where alcohols other than methanol are used as solvents. It can also be used intentionally to modify the reactivity of the silane precursor by introducing bulkier or more functional alkoxy groups.

Advanced Kinetic Modeling and Mechanistic Elucidation Techniques

The sol-gel process involving this compound is complex, with multiple, often simultaneous, hydrolysis and condensation reactions occurring. nih.gov To deconstruct these intricate kinetics and reaction mechanisms, researchers employ advanced modeling and in-situ analytical techniques. Kinetic modeling, using data obtained from these techniques, allows for the quantification of reaction rates for the various intermediate species involved in the process. nih.govsemanticscholar.org

In-Situ Spectroscopic Analysis (e.g., Raman, FTIR, NMR)

Directly monitoring the chemical changes during the reaction provides invaluable data for kinetic analysis. Several spectroscopic techniques are particularly well-suited for in-situ analysis of this compound reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ²⁹Si NMR, is a powerful tool for studying the kinetics of both hydrolysis and condensation. researchgate.netplu.mx It can distinguish between the original silane and its various hydrolyzed and condensed species, providing quantitative information about the formation of siloxane bonds and the evolution of the network structure. nih.govsemanticscholar.org ¹H and ¹³C NMR are also used to follow the consumption of methoxy groups and the production of methanol. plu.mx

Raman Spectroscopy : This technique is highly effective for studying the hydrolysis step in aqueous solutions. nih.govup.pt It can be used to quantify the transient intermediate hydrolysis products. semanticscholar.org The consumption of this compound can be monitored by observing the decrease in intensity of bands characteristic of the Si-O-C vibrations. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to track changes in functional groups. The hydrolysis of the methoxy groups and the formation of silanol (Si-OH) groups can be followed by observing changes in the corresponding absorption bands. researchgate.net The subsequent condensation and formation of the Si-O-Si network are also readily observed in the IR spectrum. researchgate.net

Table 2: Application of In-Situ Spectroscopic Techniques

| Technique | Information Provided |

|---|---|

| NMR | Provides the most detailed information about the condensation process by quantifying different silicon environments (hydrolyzed, condensed). nih.govsemanticscholar.org |

| Raman | Offers significant information on the hydrolysis reactions and can be used to quantify intermediate hydrolyzed species. nih.govsemanticscholar.org |

| FTIR | Monitors the disappearance of Si-O-CH₃ groups and the appearance of Si-OH and Si-O-Si groups, tracking the progress of hydrolysis and condensation. researchgate.net |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of silanes at the molecular level. nih.gov DFT calculations allow researchers to investigate the molecular structures and vibrational frequencies of reactants, intermediates, and transition states. nih.gov

These computational studies provide insights that are often difficult to obtain through experimental methods alone:

Reaction Pathway Elucidation : DFT can be used to model the potential energy surfaces of hydrolysis and condensation reactions. This helps in determining the most favorable reaction pathways and in understanding the role of catalysts. For instance, computational studies have been used to investigate whether the reaction proceeds via an Sₙ2-Si (bimolecular nucleophilic substitution) or Sₙ1-Si (unimolecular nucleophilic substitution) mechanism. nih.gov

Conformational Analysis : For substituted trimethoxymethyl silanes, DFT calculations can predict the existence of different stable conformations, which can influence reactivity. nih.gov

Spectroscopic Interpretation : Theoretical calculations of vibrational frequencies (Raman, IR) aid in the assignment of experimental spectra, leading to a more accurate interpretation of the observed chemical changes. nih.gov

By combining experimental data from in-situ spectroscopy with the theoretical insights from DFT, a comprehensive understanding of the complex reaction kinetics and mechanisms of this compound can be achieved. nih.govmdpi.com

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CH₃Si(OCH₃)₃ |

| Methanol | CH₃OH |

| Oxalic Acid | C₂H₂O₄ |

| Phenyltrimethoxysilane | C₆H₅Si(OCH₃)₃ |

| Methyltrichlorosilane (B1216827) | CH₃SiCl₃ |

| Triethylsilanol | (C₂H₅)₃SiOH |

| Trimethylmethoxysilane | (CH₃)₃SiOCH₃ |

| 3-glycidoxypropyltrimethoxysilane | C₉H₂₀O₅Si |

| Mercaptopropyltrimethoxy silane | C₆H₁₆O₃SSi |

Applications in Advanced Materials Science and Engineering

Sol-Gel Processing and Hybrid Material Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Trimethoxymethyl silane (B1218182) is extensively utilized in sol-gel processing to create a variety of advanced materials with tailored properties.

Trimethoxymethyl silane is a fundamental precursor in the sol-gel synthesis of silica (B1680970) (SiO₂) and organosilica networks. The hydrolysis and condensation of its methoxy (B1213986) groups lead to the formation of a siloxane (Si-O-Si) backbone, which constitutes the inorganic framework of the material. The presence of the non-hydrolyzable methyl group directly attached to the silicon atom imparts an organic character to the resulting network.

In a typical sol-gel process, this compound is mixed with water and a catalyst (acidic or basic) in a mutual solvent. The hydrolysis of the Si-OCH₃ groups produces silanol (B1196071) (Si-OH) groups, which then undergo condensation reactions to form Si-O-Si bridges, resulting in a three-dimensional network. The methyl groups remain as pendant groups on the silica network, influencing its properties. For instance, silica aerogels prepared with methyltrimethoxysilane (B3422404) as a co-precursor with tetraethoxysilane (TEOS) have been shown to possess a greater specific surface area, pore volume, and porosity compared to aerogels without this surface modification. researchgate.net

The incorporation of the methyl groups leads to the formation of what are known as organosilica or hybrid silica materials. These materials combine the robustness of a silica network with the functionality and properties imparted by the organic group. The resulting organosilica networks often exhibit enhanced hydrophobicity, lower dielectric constants, and improved mechanical flexibility compared to purely inorganic silica.

This compound is a key component in the synthesis of organic-inorganic hybrid materials, where organic and inorganic components are integrated at the molecular level. rsc.orgmdpi.com These materials often exhibit a synergistic combination of the properties of both constituents. The sol-gel co-condensation of this compound with other organosilanes or organic polymers allows for the creation of a diverse range of hybrid materials with tunable properties. mdpi.com

For example, by controlling the ratio of this compound to other precursors, it is possible to tailor the final properties of the hybrid material. The organic functionality can be further expanded by using other organoalkoxysilanes in conjunction with this compound. These hybrid materials find applications in coatings, membranes, and functional nanoparticles. The ability to form a stable siloxane network while presenting organic functionalities makes this compound a versatile building block for these advanced materials. mdpi.com

Aerogels are a class of synthetic porous ultralight materials derived from a gel, in which the liquid component of the gel has been replaced with a gas. This compound is frequently used as a single precursor or a co-precursor in the synthesis of monolithic silica and organosilica aerogels. The use of this compound can lead to aerogels with inherent hydrophobicity due to the presence of the methyl groups.

Research has demonstrated the synthesis of superhydrophobic porous SiO₂ aerogels using methyl trimethoxy silane as a single precursor. nih.gov These aerogels exhibit low density, high porosity, and a high specific surface area, with a typical rough mesoporous structure. nih.gov The preparation parameters, such as the molar ratio of precursor to solvent and the pH of the gelation process, have a significant influence on the final properties of the aerogel. nih.gov For instance, bulk SiO₂ aerogel prepared from methyl trimethoxy silane has shown excellent superhydrophobicity with a water contact angle of 151.0 ± 0.8°. nih.gov

Ionogels are a type of hybrid material that consists of an ionic liquid confined within a solid network. The sol-gel synthesis using this compound can be adapted to create the solid matrix for ionogels, where the porosity and surface chemistry of the network can be controlled to optimize the performance of the resulting ionogel.

The use of this compound in sol-gel processing allows for precise control over the porosity and microstructure of the resulting materials. The reaction conditions, including the type of catalyst, the water-to-silane ratio, and the solvent, all play a critical role in determining the final structure of the gel.

Surface Modification and Functionalization

This compound is widely employed for the surface modification and functionalization of various substrates. Its ability to react with surface hydroxyl groups allows for the covalent attachment of a methyl-functionalized siloxane layer, altering the surface properties of the material.

One of the most common applications of this compound is the hydrophobization of inorganic substrates such as glass, silica, and metal oxides. researchgate.net These substrates are typically hydrophilic due to the presence of surface silanol (Si-OH) or metal hydroxyl (M-OH) groups.

The process of hydrophobization involves the reaction of the methoxy groups of this compound with these surface hydroxyl groups. This reaction, which is a form of silanization, results in the formation of a covalent Si-O-Si or Si-O-M bond, anchoring the silane to the surface. The exposed methyl groups then form a low-surface-energy layer, which repels water and imparts a hydrophobic character to the substrate.

The effectiveness of the hydrophobic treatment can be quantified by measuring the water contact angle (WCA) on the modified surface. Studies have shown that nanocomposites using TEOS as a silica source and modified with a silane can achieve a high WCA of 132°. researchgate.net The degree of hydrophobicity can be influenced by factors such as the concentration of the silane solution, the reaction time, and the curing conditions. This surface modification is utilized in a variety of applications, including self-cleaning surfaces, anti-fouling coatings, and moisture barriers for electronic components.

| Substrate | Modifying Agent | Resulting Property | Application |

| Glass | This compound | Hydrophobicity | Self-cleaning windows |

| Silica Nanoparticles | This compound | Increased Hydrophobicity | Water-repellent coatings |

| Metal Oxides | This compound | Corrosion Resistance | Protective coatings |

| Parameter | Value | Reference |

| Water Contact Angle on Modified Glass | 132° | researchgate.net |

| Specific Surface Area of Modified Aerogel | 1070 m²/g | researchgate.net |

| Porosity of Modified Aerogel | 95.5% | researchgate.net |

Adhesion Promotion in Composite Systems

The mechanism of adhesion promotion involves a dual-reactivity of the silane molecule. One end of the this compound molecule contains methoxy groups that can hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). ccl.net These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent bonds (Si-O-Substrate). ccl.netmpg.de The other end of the molecule, the methyl group in this case, provides compatibility and can interact with the polymer matrix. For other functional silanes, this organic group would be designed to react chemically with the polymer matrix during the curing process. This creates a strong and durable link between the inorganic reinforcement and the organic matrix, leading to improved mechanical properties and resistance to environmental factors like moisture and heat. dakenam.com

Detailed research findings have demonstrated the effectiveness of silanes in various composite systems. For instance, treating glass fibers with silanes enhances the adhesion between the fibers and a resin matrix. nbinno.com In dental applications, silane coupling agents are used to improve the bond strength between ceramic restorations and resin cements. pocketdentistry.com The use of silanes can significantly increase properties such as tensile strength, elasticity, and abrasion resistance in the final composite product. dakenam.com

Table 1: Effect of Silane Treatment on Composite Properties

| Property | Without Silane Treatment | With Silane Treatment |

| Adhesion Strength | Low | High |

| Moisture Resistance | Poor | Excellent |

| Mechanical Strength | Moderate | High |

| Durability | Low | High |

Grafting onto Various Substrates (e.g., Nanoparticles, Polymers, Ceramics)

Grafting is a surface modification technique where molecules are chemically attached to the surface of a substrate. This compound and similar trimethoxy-functionalized silanes are extensively used for this purpose due to the reactivity of their trimethoxysilyl group. This process allows for the precise tailoring of the surface properties of a wide range of materials. nih.gov

Nanoparticles: The surface of nanoparticles, such as silica (SiO2), can be modified by grafting silanes. nih.gov This is often done to improve their dispersion in polymer matrices and to enhance the interfacial bonding in nanocomposites. nih.govresearchgate.net The process involves the reaction of the trimethoxy groups of the silane with the hydroxyl groups on the nanoparticle surface. nih.gov For example, studies have shown the successful grafting of silanes onto fumed silica nanoparticles, leading to improved chemical interactions. icrc.ac.ir Similarly, halloysite (B83129) nanotubes have been surface-modified with (3-chloropropyl) trimethoxysilane (B1233946) to create active sites for further reactions. mdpi.com

Polymers: Silane grafting onto polymer chains is a common method to introduce reactive sites for crosslinking or to modify the polymer's properties. bcxir.com For instance, vinyltrimethoxysilane (B1682223) can be grafted onto polyethylene (B3416737), and the pendant trimethoxysilyl groups can then undergo moisture-activated crosslinking. bcxir.com This process is widely used in the production of wire and cable insulation. bcxir.com The grafting of 3-(trimethoxysilyl)propyl methacrylate (B99206) onto polypropylene (B1209903) has also been demonstrated to create a coupling agent for use in composites. researchgate.net

Ceramics: The surfaces of ceramics, particularly silica-based ceramics, are rich in hydroxyl groups, making them ideal substrates for silane grafting. mdpi.com In dentistry, silane coupling agents are applied to ceramic surfaces to promote adhesion to resin-based materials. pocketdentistry.comresearchgate.net Studies have investigated the effect of different silane concentrations on the bond strength to materials like feldspathic ceramic and lithium disilicate glass-ceramic. mdpi.com The silane layer forms a chemical bond with the ceramic surface, enhancing the durability of the adhesive interface. pocketdentistry.com

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. gelest.com Organosilanes, including those with trimethoxy groups, are widely used to form robust SAMs on hydroxyl-terminated surfaces like silicon oxide, glass, and mica. mpg.dekyoto-u.ac.jp

The formation of a silane-based SAM involves the hydrolysis of the methoxy groups to silanols in the presence of a small amount of water. kyoto-u.ac.jp These silanol groups then react with the hydroxyl groups on the substrate surface to form covalent siloxane (Si-O-Si) bonds, anchoring the molecules to the surface. mpg.dekyoto-u.ac.jp Subsequently, lateral crosslinking can occur between adjacent silane molecules, forming a stable, two-dimensional network. mpg.de

The properties of the resulting monolayer are determined by the organic functional group of the silane molecule. For this compound, the terminal methyl group would create a hydrophobic surface. By using different organofunctional silanes, surfaces with a wide range of properties can be created. mpg.de The formation and characteristics of these monolayers can be studied using techniques such as contact angle measurements and ellipsometry. nih.gov SAMs have applications in various fields, including microelectronics, sensors, and as anti-stiction coatings. gelest.com

Surface Functionalization for Catalytic Supports

The surface properties of catalytic supports play a crucial role in the activity and selectivity of a catalyst. Trimethoxy-functionalized silanes are used to modify the surface of these supports, thereby influencing the catalytic process.

Mesoporous silica materials, such as SBA-15, are often used as catalyst supports due to their high surface area and ordered pore structure. Their surfaces can be functionalized by grafting silanes with specific functional groups. For example, SBA-15 has been modified with trimethoxy[3-(methylamino)propyl]silane. mjcce.org.mk This process involves the reaction of the silane with the surface silanol groups of the silica. While this functionalization can lead to a decrease in the specific surface area and pore volume, it introduces new functionalities that can act as active sites or as anchors for catalytic species. mjcce.org.mk The introduced functional groups can enhance the adsorption of specific reactants or facilitate particular catalytic reactions.

The ability to tailor the surface chemistry of supports like activated carbon and other silica-based materials allows for the development of more efficient and selective catalysts. mdpi.com Surface modification can improve the dispersion of the active catalytic phase and enhance the interaction between the catalyst and the support.

Polymer Chemistry and Composites

This compound plays a significant role in polymer chemistry, both as a crosslinking agent and as a reactive modifier to enhance the properties of various polymer systems. nbinno.comscispace.com

Crosslinking Agent in Polymer Synthesis

Crosslinking is a process that involves the formation of a three-dimensional network structure within a polymer, which generally improves its mechanical, thermal, and chemical properties. specialchem.com this compound is utilized as a crosslinking agent, particularly in the synthesis of silicone polymers and other systems that can react with its methoxy groups. nbinno.comwikipedia.org

In the preparation of polysiloxane polymers, this compound acts as a crosslinker. wikipedia.org It is also used as a crosslinking agent for room-temperature vulcanized (RTV) silicone rubber. made-in-china.com The crosslinking mechanism involves the hydrolysis of the methoxy groups to form silanols, which then condense with each other or with other reactive groups in the polymer chains to form stable siloxane (Si-O-Si) crosslinks.

This moisture-activated crosslinking is a key feature of silane-crosslinked polymers. For example, polyethylene can be grafted with a vinyl-functional trimethoxysilane. The resulting silane-grafted polymer can be processed as a thermoplastic and then crosslinked upon exposure to moisture, often in the presence of a catalyst. bcxir.com This technology is widely employed in applications such as wire and cable insulation and tubing. bcxir.com The crosslinking enhances properties like thermal stability, creep resistance, and chemical resistance. specialchem.com

Reactive Modifier in Polymer Systems

In coatings, adhesives, and sealants, this compound can be added to improve adhesion to substrates. nbinno.com It can also enhance the mechanical, thermal, and chemical properties of polymers such as silicones, polyurethanes, and epoxy resins. nbinno.com For instance, in polyurethane coatings, it can act as a crosslinking agent to improve hardness, gloss, and chemical resistance. nbinno.com

The modification can occur through the reaction of the silane's methoxy groups with functional groups present in the polymer or by copolymerization. This integration of the silane into the polymer structure leads to a more durable and high-performance material. The use of reactive silicones, including those with trialkoxy silane groups, can also introduce properties like increased hydrophobicity and flexibility. siltech.com

Interfacial Reinforcement in Polymer Nanocomposites

Organofunctional silanes, represented by the general formula RSiX3, act as a molecular bridge between the inorganic and organic phases. cmu.edu The trimethoxy groups (-OCH3) of the silane can be hydrolyzed in the presence of water to form reactive silanol groups (Si-OH). cmu.eduul.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers like silica or glass, forming stable covalent siloxane (Si-O-Si) bonds. cmu.eduul.com

The organofunctional group 'R' of the silane is chosen for its compatibility or reactivity with the polymer matrix. cmu.eduul.com For instance, an acrylic functional group can be copolymerized with a poly(methyl methacrylate) (PMMA) matrix. cmu.edu This dual reactivity allows the silane to chemically bond the filler to the polymer, enhancing interfacial adhesion. cmu.edu

Research has demonstrated the significant impact of silane coupling agents on the mechanical properties of composites. In a study involving PMMA/glass-fiber composites, treating the glass fibers with [3-(acryloxy)propyl]trimethoxysilane nearly doubled the flexural strength compared to a composite with untreated fibers. cmu.edu Electron microscopy of the fracture surfaces revealed that untreated fibers were smooth, indicating a clean pull-out from the matrix, whereas the silane-treated fibers were coated with polymer, confirming strong adhesion at the interface. cmu.edu The improved dispersion of nanofillers within the polymer matrix is another key benefit of using silane coupling agents, preventing agglomeration and ensuring a more uniform material. researchgate.netnih.gov

Table 1: Effect of Silane Treatment on PMMA/Glass-Fiber Composite Flexural Properties

| Composite Type | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| Untreated | 50 ± 6 | 4.8 ± 0.3 |

| APMS-Treated | 94 ± 10 | 4.6 ± 0.2 |

Data sourced from studies on [3-(acryloxy)propyl]trimethoxysilane (APMS), a related trimethoxy silane. cmu.edu

Synthesis of Silsesquioxanes and Oligosiloxanes

Trimethoxymethylsilane (B72481) is a fundamental precursor in the synthesis of silsesquioxanes and oligosiloxanes through sol-gel processes. nih.gov Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO1.5]n, where the ratio of oxygen to silicon is 1.5. These materials can form various structures, including random networks, ladders, and well-defined polyhedral cages, often referred to as Polyhedral Oligomeric Silsesquioxanes (POSS). nih.gov

The synthesis involves the hydrolysis and condensation of the trimethoxy functional groups. In the presence of water and typically a catalyst (acidic or basic), the methoxy groups (-OCH3) are replaced by hydroxyl groups (-OH) in a hydrolysis reaction, releasing methanol (B129727) as a byproduct. ul.com Subsequently, these reactive silanol intermediates undergo condensation reactions with each other, forming siloxane (Si-O-Si) bonds and eliminating water. nii.ac.jp

The reaction conditions, such as the monomer-to-water ratio, catalyst type, pH, temperature, and solvent, significantly influence the structure of the final product. nih.gov For example, catalyst-free hydrolytic polycondensation of methyltrimethoxysilane under microwave radiation has been shown to achieve nearly complete monomer conversion in as little as five minutes. nih.gov Depending on the conditions, this method can yield water-alcohol solutions of oligomethylsilsesquioxanes with varying molecular weights (600 to 1000 Da) and high hydroxyl group content (10 to 30 wt.%). nih.gov Such products are of interest as water repellents and components for thin coatings. nih.gov

The controlled polycondensation of organotrialkoxysilanes can lead to incompletely condensed, cage-like silsesquioxanes that possess reactive functional groups. These nanosized structures can then be used as building blocks in hybrid organic-inorganic materials, for instance, by cross-linking them into a polymer matrix.

Coatings and Thin Films

Corrosion Protective Coatings

Trimethoxymethylsilane is utilized in the formulation of corrosion-protective coatings for various metal substrates, including mild steel and aluminum alloys. nih.goveuropean-coatings.comresearchgate.net These silane-based coatings are considered an environmentally friendly alternative to traditional chromate (B82759) conversion coatings, which are toxic. researchgate.net The protective mechanism relies on the formation of a dense, stable, and hydrophobic siloxane (Si-O-Si) network on the metal surface. nih.goveuropean-coatings.com

Through a sol-gel process, trimethoxymethylsilane is hydrolyzed to form silanols, which then condense on the metal surface, bonding with metal hydroxyl groups to create a durable film. nih.gov It is often used in hybrid formulations with other silanes, such as tetraethylorthosilicate (TEOS). nih.goveuropean-coatings.com Studies have shown that a hybrid coating using a 50/50 weight ratio of TEOS and trimethoxymethylsilane, hydrolyzed for 24 hours, provides superior corrosion resistance for mild steel in a 3.5% NaCl solution. nih.goveuropean-coatings.com The enhanced performance is attributed to a denser Si-O-Si network and the hydrophobic nature imparted by the methyl groups of trimethoxymethylsilane. nih.goveuropean-coatings.com

Electrochemical impedance spectroscopy (EIS) is a common technique used to evaluate the performance of these coatings. A higher charge transfer resistance (Rct) value indicates better corrosion protection. nih.gov The blocking effect of these self-assembled monolayers (SAMs) can displace the corrosion potential to more positive values and block the oxygen reduction reaction, a key process in corrosion. researchgate.net

Table 2: Research Findings on Trimethoxymethylsilane in Corrosion Protection

| Substrate | Silane System | Key Finding |

| Mild Steel | TEOS / Trimethoxymethylsilane (50/50 w/w) | Highest corrosion resistance achieved after 24h hydrolysis, due to a dense, hydrophobic Si-O-Si network. nih.goveuropean-coatings.com |

| AA2024-T3 Aluminum Alloy | (3-glycidyloxypropyl)trimethoxysilane / vinyltrimethoxysilane | Corrosion behavior depends on the ratio of the two silanes; incorporation of functionalized silica nanoparticles enhances long-term barrier properties. researchgate.net |

| AA7075 Aluminium Alloy | Phenyl-trimethoxy-silane and Octadecyl-trimethoxy-silane | Self-assembled monolayers (SAMs) stabilize the oxide layer, blocking the diffusion of corroding species to the surface. researchgate.net |

Development of Functional Coatings

Beyond corrosion resistance, trimethoxymethylsilane is a key precursor for developing coatings with other specific functionalities, notably hydrophobicity and enhanced mechanical properties. mdpi.comuctm.edu The methyl group (-CH3) attached to the silicon atom is inherently nonpolar, and its orientation at the coating's surface lowers the surface energy, leading to water-repellent properties. uctm.edu

Coatings prepared with methyltrimethoxysilane (MTMS), often in combination with silica nanoparticles, can achieve high water contact angles, a measure of hydrophobicity. uctm.edu The silica nanoparticles create surface roughness, while the MTMS provides the low surface energy. uctm.edu This combination is effective for creating hydrophobic surfaces on substrates like glass. uctm.edu

In hybrid organic-inorganic sol-gel systems, trimethoxymethylsilane is used with other precursors like tetraethoxysilane (TEOS) and diethoxydimethylsilane (B1329274) (DEDMS) to create multifunctional coatings. mdpi.com In these systems, TEOS contributes to the hardness and mechanical strength of the coating, while MTMS and DEDMS impart flexibility and hydrophobicity. mdpi.com By carefully controlling the formulation, it is possible to produce coatings that are both mechanically resistant (less prone to cracking) and highly hydrophobic. mdpi.com These functional coatings have applications ranging from self-cleaning surfaces to anti-wear layers. mdpi.comresearchgate.net

Thin Film Deposition Techniques

The application of trimethoxymethylsilane-based coatings is accomplished through various thin film deposition techniques, primarily those suitable for liquid precursors. mdpi.com The choice of method depends on factors like the substrate material and shape, the desired film thickness, and production scale. mdpi.com

Common techniques include:

Sol-Gel Process: This is the most prevalent method for trimethoxysilane-based coatings. It involves creating a stable colloidal solution (the 'sol') of the hydrolyzed silane precursor, which is then applied to a substrate. A subsequent drying and curing step transforms the sol into a solid thin film (the 'gel'). mdpi.com

Dip-Coating: The substrate is immersed in the silane solution at a constant speed and then withdrawn. The film thickness is controlled by the withdrawal speed, solution viscosity, and solvent evaporation. youtube.com

Spin-Coating: A small amount of the silane solution is applied to the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a uniform thin film. mdpi.comyoutube.com This method is ideal for flat substrates and is widely used in research and microelectronics. mdpi.com

Spray-Coating: The silane solution is atomized and sprayed onto the substrate. This technique is versatile and can be used to coat large or complex-shaped surfaces. researchgate.netmdpi.com

Chemical Vapor Deposition (CVD): In CVD, the substrate is exposed to the vaporized trimethoxymethylsilane precursor. A chemical reaction occurs on the hot substrate surface, resulting in the deposition of a solid thin film. aimspress.com Plasma-enhanced CVD (PECVD) is a variation that uses plasma to facilitate the reaction at lower temperatures. aimspress.comuomustansiriyah.edu.iq

These methods allow for the creation of thin films with thicknesses ranging from a few nanometers to several micrometers. researchgate.net

Emerging and Specialized Applications

Trimethoxymethylsilane serves as a versatile chemical building block, leading to its use in a range of emerging and specialized applications beyond conventional coatings and composites.

One notable area is in the modification of advanced materials like aerogels. Silica aerogels, known for their extremely low density and high thermal insulation properties, are inherently hydrophilic due to surface silanol groups. Trimethoxymethylsilane can be used to modify these aerogels, rendering them hydrophobic. sigmaaldrich.cn This surface modification enhances their mechanical properties and long-term stability by preventing moisture absorption, without compromising their transparency or porous structure. sigmaaldrich.cn

In the field of polymer chemistry, trimethoxymethylsilane can be used as a cross-linking agent. sigmaaldrich.cn Its ability to form a three-dimensional siloxane network upon hydrolysis allows it to link polymer chains together, thereby improving the thermal stability, mechanical strength, and chemical resistance of the resulting material.

Furthermore, it is employed as a silica source for the synthesis of specialized organic-inorganic hybrid particles, such as polyethyleneimine-silica (PEI-silica) particles. sigmaaldrich.cn It is also used to functionalize ceramic surfaces, transforming them from hydrophilic to hydrophobic by reacting with surface hydroxyl groups. sigmaaldrich.cn In molecular assembly and selective synthesis, it acts as a linker for nano building blocks and a precursor for specific oligosiloxane compounds. sigmaaldrich.cn

Separation and Diagnostics

This compound is a key building block in the creation of specialized materials for separation and diagnostic applications, primarily through its use in forming silica-based membranes and as a component in chromatographic systems.

In the field of membrane technology, this compound is utilized as a precursor in the fabrication of gas separation membranes through methods like chemical vapor deposition (CVD). Research has shown that membranes derived from a combination of trimethylmethoxysilane (a related silane) and tetraethoxy orthosilicate (B98303) (TEOS) exhibit excellent properties for hydrogen separation. researchgate.net For instance, membranes fabricated at 650°C demonstrated high hydrogen permeance and selectivity against methane (B114726) and ethane. researchgate.net The incorporation of methyl groups from the silane precursor was found to enhance the hydrothermal stability of these membranes compared to those made from pure TEOS. researchgate.net The permeation of different gases through these membranes follows distinct mechanisms, with smaller molecules like helium and hydrogen adhering to a solid-state diffusion model, while larger molecules such as nitrogen and carbon dioxide follow a gas translational diffusion model. researchgate.net

Furthermore, this compound's ability to impart hydrophobicity is crucial in developing membranes for the separation of volatile organic compounds (VOCs) from aqueous solutions via pervaporation. researchgate.net While studies have highlighted the use of similar propyl-functionalized silanes to create hydrophobic silica membranes with high flux and separation factors for compounds like ethyl acetate, the principle of using an organosilane to create a water-resistant Si-C bonded framework is central. researchgate.net

In diagnostics and analytical separation, this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com This analytical capability is essential for quality control and for studying the compound's reaction kinetics in various applications. sielc.com The versatility of HPLC methods allows for scalability, making them suitable for isolating impurities in preparative separation processes. sielc.com Silane compounds, in general, are also fundamental in modifying the stationary phases of chromatographic columns to enhance separation performance. cfmats.com

Below is a data table summarizing the performance of a gas separation membrane fabricated using a trimethylmethoxysilane (TMMOS)/TEOS ratio.

| Gas Molecule | Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Selectivity (H₂/Gas) |

| H₂ | 8.3 x 10⁻⁷ | - |

| CH₄ | - | 140 |

| C₂H₆ | - | 180 |

| Data sourced from research on TMMOS/TEOS derived membranes at 300°C. researchgate.net |

Biomedical Materials (excluding clinical trials)

The application of silane coupling agents is a well-established strategy for the surface modification of metallic biomaterials to improve their performance and biocompatibility. researchgate.net While specific research focusing solely on this compound for these applications is limited, the general principles of silanization are relevant. Silanes are used to form a durable bridge between inorganic substrates, like titanium implants, and organic materials, which can enhance protein adsorption, cell viability, and reduce bacterial adhesion. researchgate.net

For instance, studies have explored the use of other functionalized silanes, such as vinyltrimethoxysilane (VTMS) in combination with tetraethoxysilane (TEOS), to create hybrid coatings on titanium alloys for medical applications. mdpi.com These sol-gel derived coatings can improve the corrosion resistance of the metallic implant, a critical factor for long-term stability in the physiological environment. researchgate.net Similarly, 3-aminopropyl trimethoxysilane has been used to graft onto cellulose (B213188) nanocrystals for the development of mechanically enhanced gelatin-based hydrogels with potential for biomedical applications. researchgate.net

In the context of drug delivery, silane modification of mesoporous materials is a strategy to optimize the adsorption and release of therapeutic agents. aquaenergyexpo.com Although studies often utilize other silanes like 3-glycidyloxypropyl-trimethoxysilane (GPTMS), the underlying concept involves functionalizing the surface to control the interaction with drug molecules. nih.gov This approach allows for the development of systems with sustained release characteristics, which can be beneficial for localized treatment and reducing systemic toxicity. nih.govmdpi.com The use of silane-modified hydrogels, such as those based on hyaluronic acid, has been shown to offer superior mechanical properties and biochemical stability for effective drug delivery. nih.gov

While direct research on this compound in these specific biomedical applications is not extensively documented in the provided sources, its role as a cross-linking agent and its ability to participate in sol-gel processes suggest its potential in the broader field of biomaterial science. nbinno.cominnospk.com

Energy Harvesting Technologies

In the realm of energy harvesting, this compound and its derivatives are gaining attention for their role in enhancing the performance and stability of perovskite solar cells (PSCs). eurekalert.org The efficiency of PSCs is often limited by defects at the interfaces between the different layers of the solar cell, which can lead to non-radiative recombination of charge carriers and a loss of voltage. eurekalert.org

Silane coupling agents can be employed to modify these interfaces, improving adhesion and facilitating more efficient charge extraction. eurekalert.org For example, research has demonstrated that using 3-cyanopropyltrimethoxysilane (B1363585) (CN-TMOS) as an interfacial layer between the perovskite and the hole transport layer can significantly reduce voltage losses and boost the power conversion efficiency (PCE). eurekalert.org The trimethoxysilane group in these molecules helps to anchor them to the substrate, while the functional organic group can passivate defects and optimize energy level alignment. eurekalert.orgeurekalert.org

Studies on other functionalized trimethoxysilanes, such as 3-aminopropyl trimethoxy silane (APMS), have also shown that modifying the interface between the titanium dioxide electron-transport layer and the perovskite layer can lead to a significant increase in PCE and fill factor. nih.gov This improvement is attributed to enhanced wettability of the surface, leading to the formation of a more uniform perovskite film and increased recombination resistance at the interface. nih.gov The use of dodecyl-trimethoxysilane has also been shown to improve the stability of perovskite solar cells in ambient environments. aquaenergyexpo.com

The following table summarizes the impact of using a trimethoxysilane derivative on the performance of wide-bandgap perovskite solar cells.

| Performance Metric | Without Silane Treatment | With CN-TMOS Treatment |

| Open-Circuit Voltage (V) | - | 1.345 |

| PCE (Single-Junction) | - | 19.69% |

| PCE (All-Perovskite Tandem) | - | 28.45% |

| Stability (after 500 hrs) | - | 90% of initial PCE |

| Data sourced from research on 3-cyanopropyltrimethoxysilane (CN-TMOS) in WBG-PSCs. eurekalert.org |

While the application of this compound in thermoelectric and piezoelectric energy harvesting is not well-documented in the available literature, its role in improving the interfacial properties of materials in solar cells highlights its potential for broader applications in energy devices where interface quality is critical.

Catalysis

This compound plays a role in the field of catalysis, primarily as a precursor for the synthesis of silica-based catalyst supports and as a component in the preparation of heterogeneous catalysts. nbinno.cominnospk.com The hydrolysis and condensation of this compound via the sol-gel process allow for the creation of high-purity silica materials with controlled porosity and surface area, which are desirable characteristics for catalyst supports. innospk.com

The support material in a heterogeneous catalyst system can significantly influence the activity and selectivity of the catalyst through metal-support interactions. nih.govrsc.org By using this compound as a precursor, it is possible to tailor the properties of the silica support to optimize these interactions. For instance, the synthesis of mesoporous silica supports from silane precursors like trichlorosilane (B8805176) has been shown to yield materials with a high concentration of silanol groups, which are active sites for catalyst anchoring. nih.gov

While specific studies detailing the catalytic performance of systems where this compound is the sole precursor are not abundant in the provided search results, the general utility of silanes in catalysis is well-established. For example, in the production of monosilane through the disproportionation of trichlorosilane, supported ionic liquid phase (SILP) catalysts on silica supports are employed. nih.gov The nature of the silica support, which can be derived from various silane precursors, impacts the catalyst's activity. nih.gov

Furthermore, this compound can be used in the synthesis of bifunctional catalysts. For example, a combination of 3-aminopropyltrimethoxysilane (B80574) and methyltrimethoxysilane has been used to create coatings that inhibit pyrite (B73398) oxidation, demonstrating a catalytic or passivating effect. researchgate.net In a broader context, non-noble metal catalysts supported on materials like porous carbon derived from various precursors are investigated for their synergistic effects in catalytic reductions. nih.gov The synthesis of such supports can involve silicon-containing precursors to tune their surface functionality. nih.gov

The reaction to synthesize this compound itself can be catalyzed by substances such as zinc chloride or aluminum chloride, highlighting the interplay between the compound and catalytic processes. nbinno.com

Characterization Techniques for Trimethoxymethyl Silane Derived Materials

Spectroscopic Analysis of Chemical Transformations and Product Structure

Spectroscopic techniques are indispensable for tracking the chemical reactions of trimethoxymethyl silane (B1218182) and for identifying the structure of the resulting siloxane networks and functionalized surfaces. These methods provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the hydrolysis and condensation of trimethoxymethyl silane. By analyzing the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei, NMR provides quantitative insights into reaction kinetics and the structure of intermediate and final products. nih.gov

¹H NMR: Proton NMR is used to monitor the consumption of methoxy (B1213986) groups (-OCH₃) from the parent silane and the concurrent formation of methanol (B129727) (CH₃OH) as a byproduct of hydrolysis. rsc.org This allows for the tracking of the hydrolysis reaction progress.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing detailed information about the carbon environments within the silane molecule and its reaction products. researchgate.net It can distinguish between the carbon of the methoxy group and the methyl group directly attached to the silicon atom. Changes in the chemical shifts of these carbons can indicate the extent of hydrolysis and condensation. researchgate.netrsc.org

²⁹Si NMR: Silicon-29 NMR is particularly crucial for characterizing the condensation state of the silane. researchgate.net It distinguishes between silicon atoms with different numbers of siloxane (Si-O-Si) bonds. The notation Tⁿ is used, where 'T' signifies a trifunctional unit (originating from a R-Si(OX)₃ silane) and 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom. researchgate.net For example, T⁰ corresponds to the unreacted or fully hydrolyzed monomer (CH₃Si(OH)₃), while T¹, T², and T³ represent silicon atoms with one, two, and three siloxane bonds, respectively, indicating linear chain ends, middle units, and fully cross-linked network sites. researchgate.netnih.gov This technique provides direct evidence of the formation and extent of the polysiloxane network. nih.gov

In situ NMR studies have been particularly valuable, allowing for real-time monitoring of the transient intermediate species formed during hydrolysis and partial condensation reactions of methyltrimethoxysilane (B3422404). nih.gov

| Nucleus | Species / Environment | Typical Chemical Shift (δ) / ppm | Information Provided |

| ¹H | -Si-O-CH ₃ (in TMMS) | ~3.5 | Tracks consumption of starting material. researchgate.net |

| CH ₃OH (Methanol) | Varies with solvent | Monitors formation of hydrolysis byproduct. researchgate.net | |

| ¹³C | -Si-C H₃ | ~10-20 | Carbon backbone of the silane. researchgate.net |

| -O-C H₃ (Methoxy) | ~50 | Indicates presence of unhydrolyzed groups. researchgate.net | |

| ²⁹Si | T⁰ (Monomer) | -42 | Unreacted or fully hydrolyzed species. researchgate.net |

| T¹ (End-group) | -50 | Single siloxane bond formation. researchgate.net | |

| T² (Linear) | -58 | Two siloxane bonds, chain propagation. researchgate.net | |

| T³ (Cross-linked) | -68 | Three siloxane bonds, network formation. researchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring the chemical changes during the sol-gel process of this compound and for characterizing the final material. researchgate.netcsic.es It works by measuring the absorption of infrared radiation by the material's molecular bonds, with specific bonds vibrating at characteristic frequencies.

During the hydrolysis and condensation of TMMS, FTIR can track several key transformations:

Disappearance of Si-O-CH₃ bonds: The consumption of the methoxy groups is observed through the decrease in intensity of the Si-O-C stretching vibrations. researchgate.net

Formation of Si-OH groups: The appearance of silanol (B1196071) groups, the primary product of hydrolysis, can be detected, although their bands can be broad and overlap with water absorption bands. scispace.com A sharp band around 910 cm⁻¹ can be attributed to Si-OH stretching. scispace.com

Formation of Si-O-Si bonds: The condensation of silanol groups to form siloxane networks is confirmed by the appearance and growth of strong, broad absorption bands corresponding to the asymmetric and symmetric stretching of Si-O-Si bonds. researchgate.netresearchgate.net These are typically observed in the 1000-1200 cm⁻¹ region. researchgate.netresearchgate.net

FTIR is also effective in confirming the successful grafting of silane layers onto various substrates. manchester.ac.uk For instance, in-line attenuated total reflectance (ATR)-FTIR has been used for real-time monitoring of polysiloxane synthesis, providing immediate feedback on reaction progress. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3430 | O-H stretching (hydrogen-bonded) | Presence of silanols (Si-OH) and adsorbed water. scispace.com |

| ~2978 | C-H stretching in -CH₃ | Characteristic of the methyl group. researchgate.net |

| ~1190-1000 | Asymmetric Si-O-Si stretching | Indicates the formation of the siloxane network. researchgate.netresearchgate.net |

| ~910 | Si-OH stretching | Evidence of hydrolysis product. scispace.com |

| ~780 | Si-C bending | Confirms the presence of the methyl-silicon bond. researchgate.net |

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It relies on the inelastic scattering of monochromatic light. A key advantage is its low interference from water, making it particularly suitable for studying hydrolysis reactions in aqueous solutions. nih.gov